(R)-3-Isobutylmorpholine
Description
(R)-3-Isobutylmorpholine is a chiral morpholine derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) substituted at the 3-position of the morpholine ring. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. The (R)-enantiomer is particularly significant in asymmetric synthesis and drug development, where stereochemistry influences biological activity .
Key physicochemical properties (where available):
Properties
IUPAC Name |
(3R)-3-(2-methylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIRYZSIQPENMR-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650926 | |
| Record name | (3R)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711014-40-3 | |
| Record name | (3R)-3-(2-Methylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide by the morpholine nitrogen.
Industrial Production Methods: In an industrial setting, the production of ®-3-Isobutylmorpholine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ®-3-Isobutylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and nucleophiles.
Major Products Formed:
Oxidation: N-oxides of ®-3-Isobutylmorpholine.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives of ®-3-Isobutylmorpholine.
Scientific Research Applications
®-3-Isobutylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: ®-3-Isobutylmorpholine derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting the central nervous system.
Industry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Isobutylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the central nervous system, affecting neurotransmission.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Isobutylmorpholine
The positional isomer 4-Isobutylmorpholine differs in the substitution site (4-position vs. 3-position). Data from NIST highlights:
Enantiomeric Pair: (S)-3-Isobutylmorpholine
The (S)-enantiomer (CAS 77897-22-4) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:
Substituent Variants
a) (R)-3-Isopropylmorpholine (CAS 74572-01-3)
- Molecular formula: C₇H₁₅NO
- Molecular weight : 129.2 g/mol
- Physical properties : Boiling point = 175.2°C (760 mmHg), density = 0.887 g/cm³, refractive index = 1.425 .
b) (R)-3-(Cyclopropylmethyl)morpholine (CAS 1336031-72-1)
- Molecular formula: C₈H₁₅NO
- Molecular weight : 141.21 g/mol
- Key feature : The cyclopropylmethyl group introduces ring strain, which may influence conformational flexibility and metabolic stability in drug design .
c) (R)-4-Boc-(3-Hydroxymethyl)morpholine (CAS 215917-99-0)
Data Tables
Table 1: Physicochemical Properties of Selected Morpholine Derivatives
Biological Activity
(R)-3-Isobutylmorpholine is a morpholine derivative that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental, depending on the context. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and potential applications in drug development.
Chemical Structure
This compound can be represented by the following chemical structure:
Pharmacological Properties
Research has demonstrated that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies indicate that morpholine derivatives possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been investigated, showing promising results against Gram-positive bacteria .
- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially acting through opioid receptors or other pain modulation pathways .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using various cell lines. It was found to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, indicating a selective action that could be harnessed for therapeutic purposes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on L929 mouse fibroblast cells. The results indicated that at concentrations below 50 µM, there was no significant increase in lactate dehydrogenase (LDH) release, suggesting minimal cytotoxicity. However, higher concentrations led to increased LDH release and reduced cell viability, indicating a dose-dependent response .
- Cell Proliferation Studies : In another study, the compound was tested for its ability to modulate cell proliferation in human cancer cell lines. The findings revealed that this compound significantly inhibited cell growth at concentrations ranging from 10 to 100 µM after 48 hours of exposure .
- Mechanistic Insights : Mechanistic studies indicated that the compound may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells. This suggests that this compound could be a candidate for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
